3-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid
Overview
Description
3-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid is a useful research compound. Its molecular formula is C24H16N4O4S and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.08922618 g/mol and the complexity rating of the compound is 945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The design and synthesis of new compounds with structural features similar to the requested compound have been a subject of research due to their potential biological activities. For instance, Abu‐Hashem et al. (2022) and Akbas et al. (2018) have synthesized various isatin derivatives and pyrimidine derivatives, respectively, showcasing the broad interest in developing compounds with potential anticancer, antioxidant, and antimicrobial properties. These studies highlight the continuous effort in synthesizing new chemical structures to explore their biological activities and applications in medicinal chemistry (Abu‐Hashem & Al-Hussain, 2022; Akbas et al., 2018).
Potential Applications
The synthesized compounds are evaluated for their potential applications, primarily focusing on anticancer, antimicrobial, and antioxidant properties. Compounds with structures incorporating thiadiazole and pyrimidine moieties have shown promising results in vitro against various cancer cell lines, including gastric, breast, nasopharyngeal, and oral carcinoma cells, demonstrating significant anti-proliferative activities (Abu‐Hashem & Al-Hussain, 2022). Similarly, compounds with antioxidant properties have been identified, suggesting their potential use in managing oxidative stress-related conditions (Akbas et al., 2018).
Antimicrobial Activities
The antimicrobial activities of these compounds against a range of pathogenic microorganisms highlight their potential as novel antimicrobial agents. Research indicates that certain derivatives exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria, offering insights into the development of new antimicrobial compounds (Mishra et al., 2019).
Properties
IUPAC Name |
3-[5-[(Z)-[5-imino-2-(2-methylphenyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4S/c1-13-5-2-3-8-17(13)22-27-28-20(25)18(21(29)26-24(28)33-22)12-16-9-10-19(32-16)14-6-4-7-15(11-14)23(30)31/h2-12,25H,1H3,(H,30,31)/b18-12-,25-20? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXZMVKVZCGYBI-QDLOHUEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)C(=O)N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)/C(=O)N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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